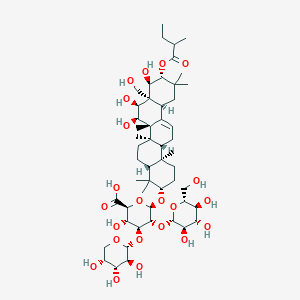
Saniculoside R-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saniculoside R 1 is a new triterpenoid saponin from Sanicula europaea.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
Extracts from Sanicula europaea L., containing saniculoside N, a compound closely related to Saniculoside R-1, demonstrated anti-HIV activity. The 50% ethanolic extract of the aerial parts of Sanicula europaea L. showed the highest activity, with rosmarinic acid being the principal active substance (Arda et al., 1997).
Antioxidant Properties
A study on Eryngium alpinum L. (Apiaceae) roots highlighted the radical scavenging properties of R-(+)-3'-O-beta-D-glucopyranosyl rosmarinic acid, a new derivative of rosmarinic acid, which was found in higher content in the aerial parts of Sanicula europaea L. This compound demonstrated antioxidant capacity, suggesting its potential as a natural antioxidant source (Le Claire et al., 2005).
Pharmacokinetics in Traditional Chinese Medicine
Sanqi, a traditional Chinese medicine, contains notoginsenoside R1, a compound structurally similar to this compound. A study investigated the pharmacokinetic behavior of active constituents like notoginsenoside R1 in Sanqi, providing insights into the absorption and metabolism of such compounds in traditional medicinal use (Xiao-Ming Liu et al., 2013).
Skin Anti-Ageing Potential
Ocimum sanctum Linn., which contains compounds structurally related to this compound, was found to have skin anti-ageing activity. The study focused on anti-collagenase, anti-elastase, and anti-hyaluronidase activities, with rosmarinic acid being a major compound responsible for these effects. This suggests the potential use of this compound in cosmetic and cosmeceutical applications for skin ageing (Chaiyana et al., 2019).
Propiedades
Número CAS |
204331-80-6 |
|---|---|
Fórmula molecular |
C52H84O22 |
Peso molecular |
1061.22 |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8,9-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-((2-methylbutanoyl)oxy)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-4-(((2R,3S,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C52H84O22/c1-10-21(2)43(67)74-41-40(64)52(20-54)23(17-47(41,3)4)22-11-12-27-49(7)15-14-28(48(5,6)26(49)13-16-50(27,8)51(22,9)38(62)39(52)63)70-46-37(73-45-33(60)31(58)30(57)25(18-53)69-45)35(34(61)36(72-46)42(65)66)71-44-32(59)29(56)24(55)19-68-44/h11,21,23-41,44-46,53-64H,10,12-20H2,1-9H3,(H,65,66)/t21?,23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34-,35-,36-,37+,38-,39+,40-,41-,44+,45-,46+,49-,50+,51-,52-/m0/s1 |
Clave InChI |
ARQLEOCMMPMRQH-ULDGSTSNSA-N |
SMILES |
CCC(C(O[C@H]1[C@@H]([C@@]2([C@@H]([C@@H]([C@@]3(C([C@@H]2CC1(C)C)=CC[C@@H]4[C@]5(CC[C@@H](C(C)([C@@H]5CC[C@@]34C)C)O[C@@H]6O[C@H](C(O)=O)[C@H]([C@@H]([C@H]6O[C@@H]7O[C@@H]([C@H]([C@@H]([C@H]7O)O)O)CO)O[C@H]8OC[C@H]([C@H]([C@@H]8O)O)O)O)C)C)O)O)CO)O)=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Saniculoside R 1; Saniculoside R-1; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)








![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)

